![molecular formula C16H12ClF2NO4S B2917337 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate CAS No. 1327185-00-1](/img/structure/B2917337.png)
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate, also known as Difluoroacrylate, is a chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and materials science. In
Scientific Research Applications
Photochromic Polymers
Studies have demonstrated the synthesis of methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, which were used for the preparation of homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans–cis isomerization of the side chain azobenzene fragments induced by illumination, showing potential applications in materials science for creating smart materials responsive to light stimuli (Ortyl, Janik, & Kucharski, 2002).
Antifouling and Stimulus-Responsive Polymers
Research into polysulfobetaines, polymers carrying highly polar zwitterionic side chains, has shown promise due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior. These findings suggest potential applications in medical devices and environmentally sensitive materials, emphasizing the significance of incorporating hydrophobic components into polymer designs (Woodfield et al., 2014).
Polycyclic Indole Derivatives Synthesis
The enantioselective synthesis of polycyclic indole derivatives based on aza-Morita–Baylis–Hillman reactions offers a pathway to create complex organic molecules with potential applications in pharmaceuticals and materials science. Such synthetic methodologies can lead to new drug discovery and materials with unique electronic properties (Gao, Xu, & Shi, 2015).
Polymer Surface and Structural Properties
Investigations into polyacrylates with fluorocarbon side chains aim to develop environmentally friendly materials by substituting long-chain perfluoroalkyl groups with shorter ones, reducing the environmental impact. These studies explore the role of the main chain and spacer group in determining the surface properties and bulk organization of fluorinated side chains, with implications for developing advanced coating materials and surface treatments (Wang et al., 2010).
Synthesis of Polymers as Protecting Groups
The synthesis of polymers acting as amino protecting groups showcases the versatility of polymers in synthetic chemistry, particularly in protecting functional groups during complex organic syntheses. This application underscores the role of polymers beyond materials science, extending into synthetic methodology and drug synthesis (Gormanns & Ritter, 1994).
properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-difluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-11-4-7-13(18)14(19)8-11)25(22,23)12-5-2-10(17)3-6-12/h2-9,20H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTNXPWJNRZEFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

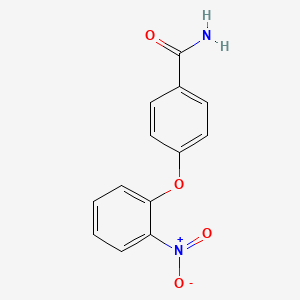
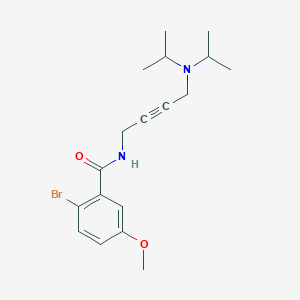
![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)
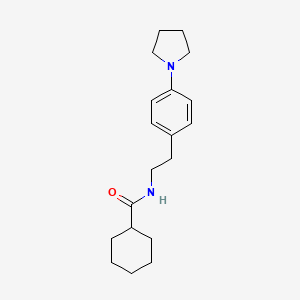
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
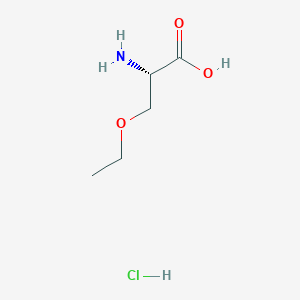
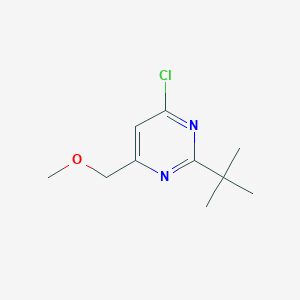
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)
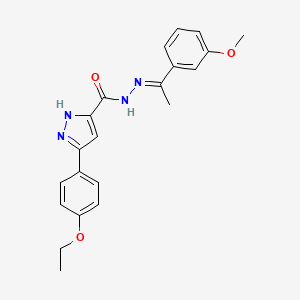
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)
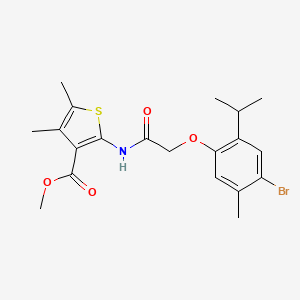
![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)
